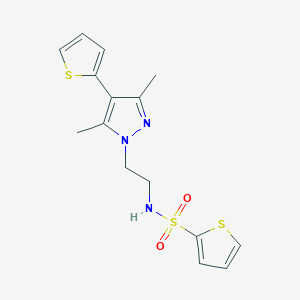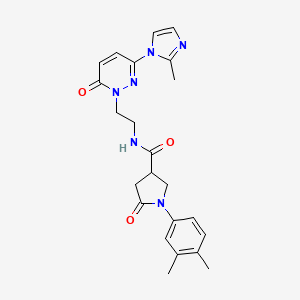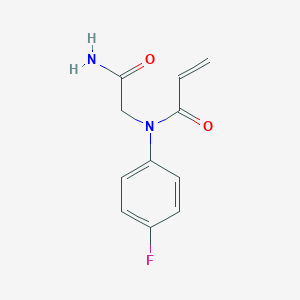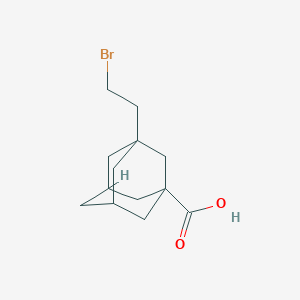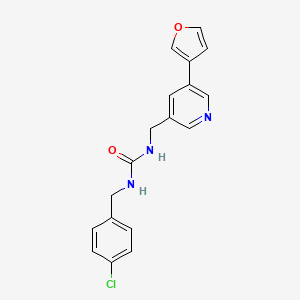
4-Cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of butanoic acid, which is a four-carbon carboxylic acid. It has a cyclopropyl group (a three-carbon ring) and a methoxy group (an oxygen atom bonded to a methyl group) attached to the fourth carbon. The second carbon has a carbonylamino group, which is further modified with a 9H-fluoren-9-ylmethoxy group. The fluorenyl group is a large, polycyclic aromatic group, which could impart significant hydrophobicity to the molecule .
Molecular Structure Analysis
The molecule contains a mix of sp3 hybridized carbons (in the butanoic acid backbone and the cyclopropyl group) and sp2 hybridized carbons (in the fluorenyl group). This could give the molecule a mix of rigid, planar sections and more flexible, non-planar sections .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. The presence of the large, hydrophobic fluorenyl group could make the compound insoluble in water, while the carboxylic acid group could allow it to form hydrogen bonds .科学的研究の応用
Synthesis of α-Amino Acids
The molecule has been utilized in the synthesis of α-amino acids, demonstrating a new principle for amino acid synthesis. The process involves nucleophilic ring opening of aryl α-nitrocyclopropanecarboxylates, leading to the production of 2-nitrobutanoates. This method shows a unique approach to producing γ-substituted α-amino acids, highlighting the molecule's role as a 'homo-Michael acceptor' in the synthesis process (Seebach, Häner, & Vettiger, 1987).
Peptide Synthesis and Protection
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of the molecule, is widely used for the protection of hydroxy-groups in peptide synthesis. This versatile protecting group can be removed conveniently while maintaining the integrity of other sensitive groups in the molecule, showcasing its utility in complex peptide synthesis (Gioeli & Chattopadhyaya, 1982). Additionally, its application extends to the protection of amide bonds in peptides, aiding in the synthesis of peptides with 'difficult sequences' by preventing interchain association during solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).
Oligomer Synthesis
The molecule has been used in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. This application demonstrates the efficient synthesis of oligomers, varying in length, through solid-phase synthesis, indicating its potential in creating complex biomolecular structures (Gregar & Gervay-Hague, 2004).
Enzyme-activated Surfactants
In an innovative application, N-Fluorenyl-9-methoxycarbonyl-protected amino acids, which include the core structure of the molecule , have been employed as surfactants for carbon nanotubes. These surfactants can be converted into enzymatically activated forms, creating homogeneous aqueous nanotube dispersions on-demand, showcasing a novel intersection of organic chemistry and nanotechnology (Cousins et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-28-21(14-10-11-14)12-20(22(25)26)24-23(27)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-21H,10-13H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNJJNYXYQHEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]but-2-enamide](/img/structure/B2918996.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2918997.png)
![N-benzyl-6-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/no-structure.png)
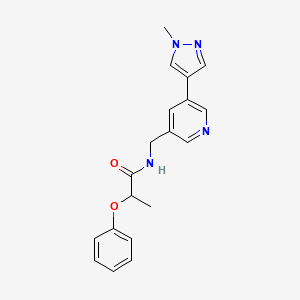
![[4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine](/img/structure/B2919001.png)
![3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919002.png)
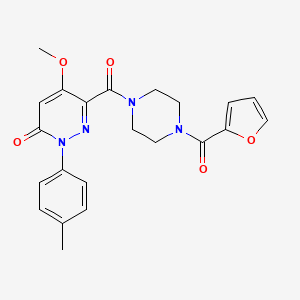
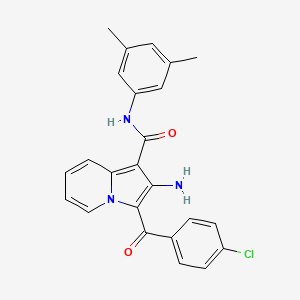
![2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride](/img/structure/B2919007.png)
